beta-L-sorbofuranose

Description

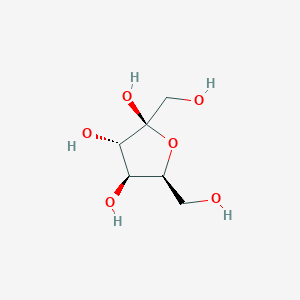

β-L-Sorbofuranose is a furanose form of L-sorbose, a monosaccharide with the formula C₆H₁₂O₆. It adopts a five-membered ring structure (furanose) with β-anomeric configuration and L-stereochemistry. This compound serves as a critical intermediate in synthesizing pharmaceuticals, particularly miglitol, a glucosidase inhibitor used to treat type 2 diabetes . Derivatives such as 6-deoxy-6-[(2-hydroxyethyl)amino]-β-L-sorbofuranose HCl (CAS 142345-67-3) are key components in miglitol production, highlighting its therapeutic relevance .

Properties

CAS No. |

41847-02-3 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6-/m0/s1 |

InChI Key |

RFSUNEUAIZKAJO-FSIIMWSLSA-N |

Isomeric SMILES |

C([C@H]1[C@H]([C@@H]([C@@](O1)(CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-L-sorbofuranose can be synthesized through the oxidation of sorbitol using specific oxidizing agents. The reaction typically involves the use of catalysts such as platinum or palladium on carbon. The reaction conditions include maintaining a temperature range of 20-30°C and a pH of around 7 .

Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation processes. Microorganisms such as Gluconobacter oxydans are used to oxidize sorbitol to sorbose, which is then converted to this compound. The fermentation process is optimized to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Beta-L-sorbofuranose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sorbose or other derivatives.

Reduction: It can be reduced to form sorbitol.

Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride or benzoyl chloride are used for acetylation or benzoylation reactions.

Major Products:

Oxidation: Sorbose and other oxidized derivatives.

Reduction: Sorbitol.

Substitution: Acetylated or benzoylated derivatives.

Scientific Research Applications

Beta-L-sorbofuranose has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Industry: It is used in the production of vitamin C and other fine chemicals.

Mechanism of Action

The mechanism of action of beta-L-sorbofuranose involves its role as a metabolite in various biochemical pathways. It is converted to other compounds through enzymatic reactions. For example, in the production of vitamin C, this compound is converted to 2-keto-L-gulonic acid, which is a precursor to vitamin C .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares β-L-sorbofuranose with analogous furanose sugars, emphasizing structural variations, functional groups, and applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.